Spiro[1,3-dioxolane-2,3/'-bicyclo[2.2.1]heptane]
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Overview
Description
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]: is a unique organic compound characterized by its spirocyclic structure, which consists of a bicyclo[221]heptane ring system fused to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] typically involves the reaction of bicyclo[2.2.1]heptane derivatives with 1,3-dioxolane precursors under specific conditions. One common method includes the use of acid or base catalysts to facilitate the formation of the spirocyclic structure. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, hydroxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug design.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]
- Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]
- Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.1]heptane-3’,2’'-[1,3]dioxolane]
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular interactions and stability.
Properties
CAS No. |
172-67-8 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane] |
InChI |
InChI=1S/C9H14O2/c1-2-8-5-7(1)6-9(8)10-3-4-11-9/h7-8H,1-6H2 |
InChI Key |
LHHZJFGOSJEWMU-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC23OCCO3 |
Canonical SMILES |
C1CC2CC1CC23OCCO3 |
172-67-8 | |
Synonyms |
Spiro[bicyclo[2.2.1]heptane-2,2-[1,3]dioxolane] (9CI) |
Origin of Product |
United States |
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